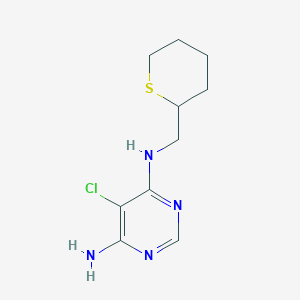
(4-methylphenyl) N-(4-methylphenyl)carbamate
Overview
Description
(4-methylphenyl) N-(4-methylphenyl)carbamate, also known as Methylcarbamate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on carbamates like (4-methylphenyl) N-(4-methylphenyl)carbamate often focuses on their molecular structure and interactions. For example, Garden et al. (2007) studied the molecular structures of ethyl N-[2-(hydroxyacetyl)phenyl]carbamate and its derivatives, including the effects of hydrogen bonding and pi-pi stacking interactions on their molecular arrangement (Garden et al., 2007).
Inhibition of Cholinesterases
Carbamates can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Kurt et al. (2017) synthesized new carbamate-substituted derivatives and evaluated their inhibitory effects on AChE and BuChE, contributing to the understanding of enzyme inhibition and potential therapeutic applications (Kurt et al., 2017).
Photolabile Protecting Groups
Carbamates are used as photolabile protecting groups in chemical syntheses. Loudwig and Goeldner (2001) demonstrated that N-Methyl-N-(o-nitrophenyl)carbamates can be used as photoremovable alcohol protecting groups, highlighting their utility in synthetic organic chemistry (Loudwig & Goeldner, 2001).
Enantioseparation in Chromatography
Carbamate derivatives are also important in chromatography. Lajkó et al. (2016) investigated the enantioseparation of fluorinated cyclic β(3)-amino acid derivatives on chiral stationary phases, showing the effectiveness of various carbamate-based stationary phases in separating stereoisomers (Lajkó et al., 2016).
Electrophilic Amination
Velikorodov et al. (2020) explored the electrophilic amination of carbamates, demonstrating the chemical transformations possible with these compounds in the context of organic synthesis (Velikorodov et al., 2020).
Biochemical Pharmacology
In the field of biochemical pharmacology, Hodgson and Casida (1961) studied the metabolism of N:N-dialkyl carbamates by rat liver, providing insights into the metabolic pathways and enzyme interactions of these compounds (Hodgson & Casida, 1961).
properties
IUPAC Name |
(4-methylphenyl) N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-3-7-13(8-4-11)16-15(17)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIGOLEMVVNRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylphenyl) N-(4-methylphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3-[(2-methylpyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6634033.png)
![2-[[(2-Methylpyridine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6634039.png)
![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)

![5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634063.png)
![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)

![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)
![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)

![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)
![4-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6634125.png)
